molecular formula C14H17N5O6S B2644595 5-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034425-67-5

5-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2644595
CAS RN: 2034425-67-5
M. Wt: 383.38
InChI Key: YQNYIPVHIWYBBY-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, which is one of the most common reactions in organic chemistry .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 . It has a molar mass of 276.72 g·mol−1 .


Chemical Reactions Analysis

DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides . It can also be used to make esters from the corresponding alcohol and carboxylic acid .


Physical And Chemical Properties Analysis

DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . It is a powder with a purity of ≥97.0% (calc. on dry substance, AT) .

Scientific Research Applications

Synthesis and Characterization

  • This compound is used as an initiative for synthesizing various heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines. These have applications in the development of COX inhibitors and in studying analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Medicinal Chemistry and Receptor Studies

  • Research has involved this compound in studies of sigma-2 receptors, with derivatives showing potential for in vitro receptor binding studies (Xu et al., 2005).
  • It has been used in the synthesis of serotonin-3 (5-HT3) receptor antagonists, demonstrating affinity and potency in receptor binding and antagonistic activity (Kuroita et al., 1996).

Antimicrobial Applications

  • The compound is part of research exploring its use in antimicrobial activities. Derivatives have been synthesized and screened for their efficacy against various microorganisms, showing potential in treating microbial diseases (Bektaş et al., 2007).

Material Science and Chemistry

  • In material science, derivatives of this compound have been synthesized and characterized, like sulfamoylbenzamide, for applications in understanding chemokine receptors (Hong et al., 2015).
  • Its use extends to studies on corrosion inhibition, where derivatives have shown effectiveness in protecting mild steel in acidic environments. This has implications for industrial applications (Singh et al., 2018).

Novel Syntheses and Potential Applications

  • The compound is involved in synthesizing new classes of cyclic dipeptidyl ureas, indicating potential in developing novel therapeutics or chemical agents (Sañudo et al., 2006).

Biochemical Studies

  • It has been a subject in biochemical studies involving the synthesis of novel compounds with potential antipsychotic properties. These studies contribute to understanding neurotransmitter systems and drug development (Högberg et al., 1990).

Catalytic Applications

  • In catalysis, derivatives of this compound have been used in chemodivergent annulations, highlighting its utility in complex chemical syntheses (Xu et al., 2018).

Mechanism of Action

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is labeled with the signal word “Danger” and has hazard statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 .

properties

IUPAC Name

5-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6S/c1-23-10-5-4-8(6-9(10)12(15)20)26(21,22)16-7-11-17-13(24-2)19-14(18-11)25-3/h4-6,16H,7H2,1-3H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYIPVHIWYBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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